molecular formula C29H21N3 B11506073 1,2,5,6-tetraphenyl-1H-imidazo[1,2-a]imidazole

1,2,5,6-tetraphenyl-1H-imidazo[1,2-a]imidazole

Cat. No.: B11506073
M. Wt: 411.5 g/mol
InChI Key: LXMREQOEQCRRRE-UHFFFAOYSA-N
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Description

1,2,5,6-Tetraphenyl-1H-imidazo[1,2-a][1,3]diazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-Tetraphenyl-1H-imidazo[1,2-a][1,3]diazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil with ammonium acetate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

While specific industrial production methods for 1,2,5,6-Tetraphenyl-1H-imidazo[1,2-a][1,3]diazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetraphenyl-1H-imidazo[1,2-a][1,3]diazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The phenyl groups attached to the imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1,2,5,6-Tetraphenyl-1H-imidazo[1,2-a][1,3]diazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,2,5,6-Tetraphenyl-1H-imidazo[1,2-a][1,3]diazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetraphenyl-1H-imidazole: Similar in structure but differs in the position of the phenyl groups.

    1,3-Diphenyl-1H-imidazole: Contains fewer phenyl groups, leading to different chemical properties.

    2-Phenyl-1H-imidazole: A simpler structure with only one phenyl group.

Uniqueness

1,2,5,6-Tetraphenyl-1H-imidazo[1,2-a][1,3]diazole is unique due to the specific arrangement of its phenyl groups, which influences its reactivity and potential applications. The presence of four phenyl groups enhances its stability and makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C29H21N3

Molecular Weight

411.5 g/mol

IUPAC Name

1,2,5,6-tetraphenylimidazo[1,2-a]imidazole

InChI

InChI=1S/C29H21N3/c1-5-13-22(14-6-1)26-21-31-28(24-17-9-3-10-18-24)27(23-15-7-2-8-16-23)30-29(31)32(26)25-19-11-4-12-20-25/h1-21H

InChI Key

LXMREQOEQCRRRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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